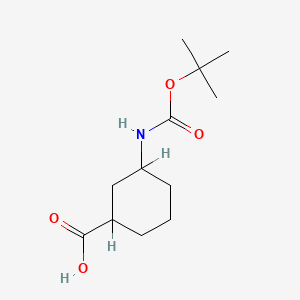3-(Boc-amino)cyclohexanecarboxylic acid
CAS No.: 222530-33-8; 222530-34-9; 334932-13-7
Cat. No.: VC7779207
Molecular Formula: C12H21NO4
Molecular Weight: 243.303
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 222530-33-8; 222530-34-9; 334932-13-7 |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.303 |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
| Standard InChI Key | JSGHMGKJNZTKGF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula, C₁₂H₂₁NO₄, reflects the presence of a cyclohexane core, a carboxylic acid moiety, and a Boc-protected amine. The cis and trans isomers differ in the spatial arrangement of these substituents:
-
Cis isomer: The amine and carboxylic acid groups occupy adjacent positions on the same face of the cyclohexane ring .
-
Trans isomer: These groups are positioned on opposite faces, imparting distinct conformational properties .
Table 1: Key Chemical Identifiers
The Boc group () introduces steric bulk, stabilizing the compound against nucleophilic attack and enabling compatibility with organic reaction conditions .
Synthesis and Stereochemical Control
Boc Protection Strategies
The synthesis typically begins with 3-aminocyclohexanecarboxylic acid, which undergoes Boc protection using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine . Stereochemical outcomes depend on the starting material’s configuration:
-
Cis isomer: Derived from cis-3-aminocyclohexanecarboxylic acid via selective crystallization or enzymatic resolution .
-
Trans isomer: Synthesized via iodocyclization methods, as demonstrated in related β-amino acid syntheses .
Enzymatic and Iodocyclization Routes
Enzymatic transformations using Candida antarctica lipase B (CAL-B) have been employed to resolve racemic mixtures of β-lactam precursors, yielding enantiomerically pure intermediates . For example, iodolactonization of cis-7-azabicyclo[4.2.0]oct-4-en-8-one generates iodolactone intermediates that are hydrolyzed to yield hydroxy-substituted β-amino acids . While these methods are documented for analogs, they provide a framework for adapting to 3-(Boc-amino)cyclohexanecarboxylic acid synthesis .
Applications in Peptide and Pharmaceutical Research
Peptide Foldamers and Secondary Structures
The compound’s rigid cyclohexane ring induces conformational restraint in peptides, promoting stable secondary structures such as 14-helices . Studies incorporating trans-2-aminocyclohexanecarboxylic acid homologs into oligomers revealed helical folding confirmed by FTIR, circular dichroism (CD), and NMR spectroscopy . The Boc-protected amine allows sequential deprotection for solid-phase peptide synthesis (SPPS), enabling the construction of foldamers with tailored bioactivity .
Pharmaceutical Intermediates
As a pharmaceutical intermediate, this compound serves as a building block for drugs targeting neurological disorders and antimicrobial agents . Its constrained structure enhances metabolic stability compared to linear β-amino acids, a critical factor in drug design .
Physicochemical Properties and Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume